molecular formula C24H24FNO2 B15031305 3-(1,3-benzodioxol-5-yl)-N-(2-fluorobenzyl)-4-phenylbutan-1-amine

3-(1,3-benzodioxol-5-yl)-N-(2-fluorobenzyl)-4-phenylbutan-1-amine

Cat. No.: B15031305
M. Wt: 377.4 g/mol
InChI Key: ONZSYNDJBXBYAM-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-yl)-N-(2-fluorobenzyl)-4-phenylbutan-1-amine is a complex organic compound that features a benzodioxole ring, a fluorobenzyl group, and a phenylbutanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(2-fluorobenzyl)-4-phenylbutan-1-amine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution of a benzyl halide with a fluorine atom.

    Coupling with the Phenylbutanamine Backbone: This can be done using reductive amination, where the benzodioxole and fluorobenzyl intermediates are coupled with a phenylbutanamine derivative under reducing conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-yl)-N-(2-fluorobenzyl)-4-phenylbutan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.

Scientific Research Applications

3-(1,3-Benzodioxol-5-yl)-N-(2-fluorobenzyl)-4-phenylbutan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(2-fluorobenzyl)-4-phenylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it might inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Benzodioxol-5-yl)-N-(2-chlorobenzyl)-4-phenylbutan-1-amine
  • 3-(1,3-Benzodioxol-5-yl)-N-(2-methylbenzyl)-4-phenylbutan-1-amine
  • 3-(1,3-Benzodioxol-5-yl)-N-(2-bromobenzyl)-4-phenylbutan-1-amine

Uniqueness

Compared to similar compounds, 3-(1,3-benzodioxol-5-yl)-N-(2-fluorobenzyl)-4-phenylbutan-1-amine is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable target for research and development.

Properties

Molecular Formula

C24H24FNO2

Molecular Weight

377.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-[(2-fluorophenyl)methyl]-4-phenylbutan-1-amine

InChI

InChI=1S/C24H24FNO2/c25-22-9-5-4-8-21(22)16-26-13-12-20(14-18-6-2-1-3-7-18)19-10-11-23-24(15-19)28-17-27-23/h1-11,15,20,26H,12-14,16-17H2

InChI Key

ONZSYNDJBXBYAM-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNCC3=CC=CC=C3F)CC4=CC=CC=C4

Origin of Product

United States

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